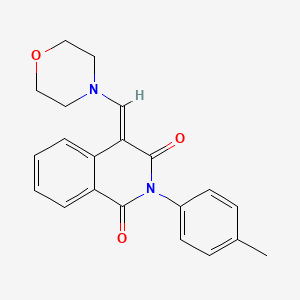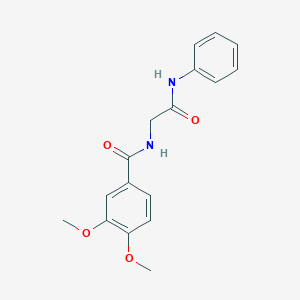
2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione, also known as MMQ, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
作用机制
The exact mechanism of action of 2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione is not fully understood. However, studies have suggested that this compound may act through multiple pathways, including the inhibition of NF-κB signaling, the activation of p53 signaling, and the induction of oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has also been found to possess anti-viral activity. Studies have shown that this compound can inhibit the replication of a range of viruses, including influenza virus, dengue virus, and hepatitis C virus.
实验室实验的优点和局限性
One of the main advantages of 2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione for lab experiments is its relatively low toxicity. Studies have shown that this compound has a high safety profile and does not cause significant toxicity in animal models. This makes this compound a potential candidate for further preclinical and clinical studies.
However, one of the main limitations of this compound for lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer this compound to animal models, and may limit its potential for further development as a drug candidate.
未来方向
There are several potential future directions for further research on 2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione. One area of research could be the development of new synthetic methods for this compound that improve its solubility and bioavailability. Another area of research could be the identification of new biological targets for this compound, which could expand its potential applications in the field of medicinal chemistry. Finally, further preclinical and clinical studies will be needed to fully explore the therapeutic potential of this compound as a drug candidate.
合成方法
2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione can be synthesized through a series of chemical reactions, starting with the condensation of 4-morpholinylmethylene-1,3(2H,4H)-isoquinolinedione and 4-methylbenzaldehyde. This reaction is typically carried out in the presence of a catalyst, such as piperidine, and under reflux conditions. The resulting product is then purified through a series of chromatographic techniques, such as column chromatography or HPLC.
科学研究应用
2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione has been extensively studied for its potential applications in the field of medicinal chemistry. One of the most promising applications of this compound is its anti-inflammatory activity. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in both in vitro and in vivo models. This makes this compound a potential candidate for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory activity, this compound has also been found to possess anti-cancer properties. Studies have shown that this compound can induce apoptosis in cancer cells, including breast cancer, lung cancer, and leukemia. This makes this compound a potential candidate for the development of new anti-cancer drugs.
属性
IUPAC Name |
(4E)-2-(4-methylphenyl)-4-(morpholin-4-ylmethylidene)isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-15-6-8-16(9-7-15)23-20(24)18-5-3-2-4-17(18)19(21(23)25)14-22-10-12-26-13-11-22/h2-9,14H,10-13H2,1H3/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBLHFVPYLVWAE-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=CN4CCOCC4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3/C(=C\N4CCOCC4)/C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-3-[5-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5163045.png)



![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-methoxybenzyl)-3-isoxazolecarboxamide](/img/structure/B5163083.png)
![3-butoxy-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5163088.png)

![4-chloro-N-{3-[(2-chloro-6-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B5163092.png)
![5-methyl-4-(1-methyl-1H-pyrazol-4-yl)-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine](/img/structure/B5163098.png)

amino]methyl}benzamide](/img/structure/B5163105.png)
![ethyl 3-{[(methylamino)carbonothioyl]amino}benzoate](/img/structure/B5163107.png)
![ethyl 2-{[5-(2-methoxy-4-nitrophenyl)-2-furoyl]amino}-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate](/img/structure/B5163120.png)
